Trioctylphosphine
Overview
Description
Trioctylphosphine (TOP) is an organophosphorus compound with the formula P(C8H17)3 . It is usually encountered as a syrup and is colorless .
Synthesis Analysis
Trioctylphosphine has been used in the synthesis of metal nanoparticles . It has been used as both solvent and stabilizer to synthesize CdS nanorods . When Pd nanoparticles react with a TOP-Te complex, PdTe forms . This result demonstrates that the metal telluride phase that forms can be controlled by the reactivity of the tellurium reagent .Molecular Structure Analysis
The linear formula of Trioctylphosphine is [CH3(CH2)7]3P . The molecular weight is 370.64 .Chemical Reactions Analysis
Trioctylphosphine reacts with oxygen to form trioctylphosphine oxide . For this reason, it is usually handled with air-free techniques . TOP also reacts with elemental selenium to give trioctylphosphine selenide (TOPSe), which is a reagent for the preparation of cadmium selenide and related semiconductors .Physical And Chemical Properties Analysis
Trioctylphosphine has a molar mass of 370.635498 and a density of 0.831 g/mL . Its boiling point is 284 to 291 °C at 50 mmHg .Scientific Research Applications
Industrial and Potential Applications
Trioctylphosphine oxide (TOPO) is utilized for its complexing properties with metals and organic compounds. Its commercial applications include solvent extraction for uranium recovery from wet process phosphoric acid and acetic acid and furfural recovery during sulphite wood pulping. Recent investigations explore its use in separating niobium from tantalum and extracting organic compounds like citric acid from fermentation broths (Watson & Rickelton, 1992).
Environmental Applications
TOPO has been immobilized in polypropylene hollow fiber membranes for phenol removal from wastewater. It demonstrated high adsorption capacity and mass transfer rates, significantly reducing phenol concentration, thus aiding in wastewater treatment (Praveen & Loh, 2013).
Nanoparticle Synthesis
In nanoparticle synthesis, the concentration of trioctylphosphine (TOP) affects the growth of nickel nanoparticles. It acts as a nucleating agent and then inhibits rapid particle growth, with higher concentrations resulting in smaller nanoparticles (LaGrow et al., 2013). Additionally, TOP has been effectively used as a phosphorus source for synthesizing metal phosphide nanoparticles, a safer alternative to using highly toxic phosphine gas (Singh & Khanna, 2007).
Liquid-Liquid Separation
A hydrophobic eutectic solvent based on TOPO has been developed for liquid-liquid separation, especially in the extraction of uranyl nitrate from aqueous acid. This method eliminates the need for an organic (hydrocarbon) diluent (Gilmore et al., 2018).
Solar Cell Improvement
TOPO derivatives, such as trioctylphosphine sulfide (TOP:S), have been used for chemical passivation in GaAs solar cells, enhancing their performance and durability (Sheldon et al., 2012).
Fuel Cell Technology
TOP/Pd composites, serving as a methanol-barrier material, have been applied to modify the surface of Nafion 115 for direct methanol fuel cell applications. This modification enhances the cell's performance, especially at higher methanol concentrations (Tian et al., 2009).
Photoluminescence in Nanocrystals
The introduction of trioctylphosphine in the synthesis of PbS nanocrystals has been crucial in achieving high photoluminescence and nearly monodisperse nanocrystals with significant quantum yield (Abel et al., 2008).
Safety And Hazards
properties
IUPAC Name |
trioctylphosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H51P/c1-4-7-10-13-16-19-22-25(23-20-17-14-11-8-5-2)24-21-18-15-12-9-6-3/h4-24H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMZAYIKUYWXQPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCP(CCCCCCCC)CCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H51P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9063582 | |
Record name | Phosphine, trioctyl- | |
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Molecular Weight |
370.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid with an odor like garlic; [Alfa Aesar MSDS] | |
Record name | Phosphine, trioctyl- | |
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Record name | Trioctylphosphine | |
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Product Name |
Trioctylphosphine | |
CAS RN |
4731-53-7 | |
Record name | Trioctylphosphine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4731-53-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Trioctylphosphine | |
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Record name | TRIOCTYLPHOSPHINE | |
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Record name | Phosphine, trioctyl- | |
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Record name | Phosphine, trioctyl- | |
Source | EPA DSSTox | |
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Record name | Trioctylphosphine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.940 | |
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Record name | TRIOCTYLPHOSPHINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VE0Y037UCN | |
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Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
Citations
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